1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea
CAS No.: 13208-46-3
Cat. No.: VC10909711
Molecular Formula: C13H9Cl2FN2O
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13208-46-3 |
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Molecular Formula | C13H9Cl2FN2O |
Molecular Weight | 299.12 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea |
Standard InChI | InChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) |
Standard InChI Key | XEQQGFZJDTZBFF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name of the compound, 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, reflects its substitution pattern: chlorine atoms occupy the 3- and 4-positions of one phenyl ring, while a fluorine atom resides at the 4-position of the second phenyl ring. The urea functional group (-NH-C(=O)-NH-) bridges these aromatic systems, creating a planar structure conducive to intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₁₃H₉Cl₂FN₂O |
Molecular Weight | 299.1 g/mol (calculated) |
IUPAC Name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea |
Halogen Substituents | 2 Cl (3,4-positions), 1 F (4-position) |
Solubility | Low in water; soluble in DMSO, DMF |
The compound’s halogen-rich design enhances its lipophilicity and binding affinity to biological targets, a feature exploited in antimicrobial drug development .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea follows a modular approach common to urea derivatives:
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Reactants:
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3,4-Dichloroaniline (primary amine)
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4-Fluorophenyl isocyanate
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Reaction Conditions:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
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Temperature: 0–25°C under inert atmosphere (N₂ or Ar).
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Time: 12–24 hours with continuous stirring.
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The reaction proceeds via nucleophilic addition of the aniline’s amine group to the isocyanate’s electrophilic carbon, forming the urea linkage:
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Purification:
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Crude product is isolated via filtration or solvent evaporation.
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Recrystallization from ethanol/water mixtures yields high-purity material (>95%).
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Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate stoichiometry and temperature, minimizing side products like biuret formations.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, consistent with urea derivatives.
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Hydrolytic Sensitivity: The urea bond hydrolyzes under strong acidic (HCl) or basic (NaOH) conditions, yielding 3,4-dichloroaniline and 4-fluoroaniline.
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Photostability: Halogen substituents reduce susceptibility to UV degradation compared to non-halogenated analogs.
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm. The urea NH protons resonate as broad singlets near δ 8.5–9.0 ppm .
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Infrared Spectroscopy: Strong C=O stretch at ~1640 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Recent studies highlight potent activity against Gram-negative pathogens:
Table 2: Antimicrobial Profile
Pathogen | Inhibition (%) | MIC (μg/mL) | Source |
---|---|---|---|
Acinetobacter baumannii | 94.5 | 12.5 | PMC Study |
Escherichia coli | 68.2 | 25.0 | Extrapolated |
The compound’s efficacy against A. baumannii surpasses first-line antibiotics like ciprofloxacin in some strains .
Mechanistic Insights
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Target Engagement: Halogens facilitate hydrophobic interactions with bacterial efflux pump proteins (e.g., AdeABC in A. baumannii), disrupting drug extrusion .
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Biofilm Disruption: At sub-MIC concentrations, it inhibits biofilm formation by downregulating polysaccharide synthesis genes .
Applications and Future Directions
Industrial Relevance
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Agrochemical Intermediates: Serves as a precursor for herbicidal urea derivatives.
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